![molecular formula C7H18N2O B3240661 Ethanol, 2-[(3-aminopropyl)ethylamino]- CAS No. 14435-53-1](/img/structure/B3240661.png)
Ethanol, 2-[(3-aminopropyl)ethylamino]-
Overview
Description
“Ethanol, 2-[(3-aminopropyl)ethylamino]-” is a chemical compound with the molecular formula C6H16N2O . It is also known by other names such as N-(2-hydroxyethyl)-N-methyl-1,3-propanediamine .
Molecular Structure Analysis
The molecular structure of “Ethanol, 2-[(3-aminopropyl)ethylamino]-” consists of 6 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 132.204 Da and the monoisotopic mass is 132.126266 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethanol, 2-[(3-aminopropyl)ethylamino]-” include a boiling point of 229℃, a density of 0.971, a vapor pressure of 2Pa at 25℃, and a refractive index of 1.4781 . It also has a flash point of 92℃ .Safety and Hazards
“Ethanol, 2-[(3-aminopropyl)ethylamino]-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity and skin corrosion/irritation. It can also cause serious eye damage/eye irritation and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
properties
IUPAC Name |
2-[3-aminopropyl(ethyl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O/c1-2-9(6-7-10)5-3-4-8/h10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGNBVSSNFUJFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCN)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655490 | |
Record name | 2-[(3-Aminopropyl)(ethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 2-[(3-aminopropyl)ethylamino]- | |
CAS RN |
14435-53-1 | |
Record name | 2-[(3-Aminopropyl)(ethyl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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